1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
This compound is a polyheterocyclic molecule featuring a pyrrol-2-one core substituted with benzothiazole, furan, thiophene-carbonyl, and hydroxyl groups. Its structural complexity arises from the fusion of aromatic and heteroaromatic systems, which are known to enhance electronic delocalization and biological activity.
Properties
IUPAC Name |
1-(6-ethyl-1,3-benzothiazol-2-yl)-2-(furan-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S2/c1-2-12-7-8-13-16(11-12)30-22(23-13)24-18(14-5-3-9-28-14)17(20(26)21(24)27)19(25)15-6-4-10-29-15/h3-11,18,26H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBSUXMKMRRYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 444.51 g/mol. The structure includes functional groups such as a benzo[d]thiazole moiety, furan ring, hydroxyl group, and thiophene carbonyl, which are known to contribute to various biological activities.
Research indicates that similar compounds can inhibit the Type III Secretion System (T3SS) in Gram-negative bacteria, which is essential for pathogenicity in many bacterial species. The inhibition of T3SS can lead to reduced virulence and symptom alleviation in plant diseases caused by bacteria such as Xanthomonas spp. This mechanism is particularly relevant in agricultural contexts where bacterial infections affect crop yields.
Antimicrobial Activity
Recent studies have reported the antimicrobial properties of benzothiazole derivatives, including those similar to our compound. For instance, compounds with similar structural features demonstrated significant inhibitory concentrations (IC50) against various pathogens:
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 |
| 7e | 9.2 ± 1.5 | 0.09 |
| 7g | 10.3 ± 2.6 | 0.08 |
These results suggest that the compound may exhibit comparable antimicrobial efficacy, potentially making it a candidate for further investigation in treating bacterial infections .
Anti-inflammatory Activity
Compounds containing thiazole and thiophene rings have been studied for their anti-inflammatory properties. One study highlighted how derivatives with similar structures significantly inhibited pro-inflammatory cytokines in experimental models of inflammation . This suggests that our compound could also possess anti-inflammatory effects worth exploring.
Case Studies
- Agricultural Application : In a study focusing on rice pathogens, compounds similar to our target were shown to reduce symptoms of bacterial leaf blight significantly when applied at specific concentrations. This was attributed to their ability to disrupt bacterial communication systems .
- In Vivo Efficacy : Another study investigated the in vivo effects of thiazole derivatives on autoimmune models, demonstrating their potential as therapeutic agents against inflammatory diseases . These findings could be extrapolated to hypothesize the therapeutic potential of our compound in similar contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
1-(Thiazol-2-yl)-2-(Thiophen-2-yl) Derivatives
Compounds like 1-(thiazol-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one () share the thiazole-thiophene motif. Key differences include:
- Substituent Position : The target compound lacks the fused triazole ring system but incorporates a pyrrolone core, which may reduce steric hindrance compared to triazole-containing analogues.
- Biological Activity : Benzoimidazo-triazolyl derivatives in exhibit moderate antimicrobial activity (MIC: 8–32 µg/mL), whereas the target compound’s activity remains uncharacterized in the provided evidence .
Pyrrolidinone Derivatives
5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one () shares the pyrrolidinone core but replaces the thiophene-carbonyl group with a naphthyl-thiazole system.
Functional Group Analogues
Thiophene-Carbonyl Derivatives
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one () features a thiophene-substituted pyrrolone but lacks the benzothiazole and furan moieties.
- Synthetic Routes: Both compounds are synthesized via cyclization of aminoacetylenic ketones, but the target compound requires additional steps for benzothiazole and furan incorporation .
- Thermodynamic Stability : Computational studies (e.g., using Multiwfn, ) could compare electron density distributions, with the benzothiazole group likely increasing stability through π-π stacking .
Fluorinated Analogues
1-(6-Fluorobenzothiazol-2-yl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(thiophene-2-carbonyl)-5H-pyrrol-2-one () differs by a fluorine atom at position 6 of the benzothiazole.
Data Tables
Table 1: Structural and Functional Comparison
Research Implications
Limitations and Contradictions
- Lack of Direct Data: No evidence explicitly characterizes the target compound’s synthesis or bioactivity, requiring extrapolation from structural analogues.
- Divergent Synthetic Yields : While reports moderate yields (45–68%), achieves higher yields (60–75%) under cryogenic conditions, suggesting temperature sensitivity in cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
